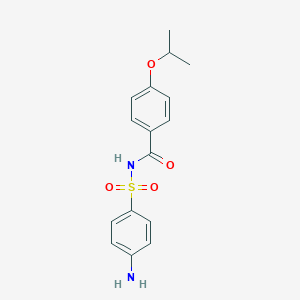

Sulfaproxyline

描述

Structure

3D Structure

属性

IUPAC Name |

N-(4-aminophenyl)sulfonyl-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-11(2)22-14-7-3-12(4-8-14)16(19)18-23(20,21)15-9-5-13(17)6-10-15/h3-11H,17H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFBRAFXKGRRHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861746 |

Source

|

| Record name | N-(4-Aminobenzene-1-sulfonyl)-4-[(propan-2-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116-42-7 |

Source

|

| Record name | Sulfaproxyline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfaproxyline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfaproxyline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Aminobenzene-1-sulfonyl)-4-[(propan-2-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfaproxyline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAPROXYLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR841R53VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sulfaproxyline: A Technical Guide to its Chemical Structure, Properties, and Antibacterial Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaproxyline is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs.[1] Like other sulfonamides, it is a structural analog of para-aminobenzoic acid (PABA) and functions as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This inhibition effectively halts the production of essential nucleic acids and proteins, leading to a bacteriostatic effect. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Identification

This compound is chemically designated as N-(4-aminophenyl)sulfonyl-4-propan-2-yloxybenzamide.[1] Its structure consists of a central benzenesulfonamide core substituted with an aminophenyl group and a 4-isopropoxybenzamide moiety.

| Identifier | Value |

| IUPAC Name | N-(4-aminophenyl)sulfonyl-4-propan-2-yloxybenzamide[1] |

| CAS Number | 116-42-7[1] |

| Molecular Formula | C₁₆H₁₈N₂O₄S[1] |

| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N[1] |

| InChI Key | FBFBRAFXKGRRHI-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value/Information |

| Molecular Weight | 334.39 g/mol [2] |

| Appearance | White to off-white crystalline powder. |

| Melting Point | Experimental data for this compound is not readily available. For comparison, the related sulfonamide, Sulfadoxine, has a melting point of 190-194 °C.[3] |

| pKa | Experimental data for this compound is not readily available. The sulfonamide group generally imparts acidic properties to the molecule. Theoretical and experimental studies on other sulfonamides can provide insights into the expected pKa range.[4][5][6] |

| Solubility | DMSO: 55 mg/mL (164.48 mM)[7] In Vivo Formulation: A solution can be prepared in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline at a concentration of 2 mg/mL.[7] Aqueous Solubility: A precise experimental value in water is not readily available. As a general reference, the aqueous solubility of Sulfadoxine is approximately 0.296 g/L.[3] |

| LogP (Computed) | 2.6[1] |

| Hydrogen Bond Donor Count | 2[1] |

| Hydrogen Bond Acceptor Count | 5[1] |

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound, like all sulfonamides, exerts its antibacterial effect by interfering with the de novo synthesis of folic acid in bacteria. This pathway is essential for the production of nucleotides and certain amino acids, which are vital for DNA, RNA, and protein synthesis. Crucially, humans do not synthesize folic acid and instead obtain it from their diet, making this pathway an excellent target for selective toxicity against bacteria.

The key enzyme targeted by this compound is dihydropteroate synthase (DHPS). Due to its structural similarity to the natural substrate, para-aminobenzoic acid (PABA), this compound acts as a competitive inhibitor of DHPS. By binding to the active site of the enzyme, it prevents the condensation of PABA with 7,8-dihydropterin pyrophosphate, a critical step in the formation of dihydropteroic acid, the precursor to dihydrofolic acid.

Antibacterial Spectrum

Sulfonamides, as a class, are known to be effective against a broad spectrum of Gram-positive and many Gram-negative bacteria.[8] Their activity extends to organisms such as Staphylococcus aureus, Streptococcus pneumoniae, Klebsiella species, Salmonella species, and Escherichia coli.[8] However, resistance to sulfonamides is widespread, and they are often used in combination with other drugs. Some bacteria, like Pseudomonas aeruginosa and Serratia species, are intrinsically resistant.[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The following are generalized protocols for determining the MIC of this compound.

1. Broth Microdilution Method [9][10][11][12][13][14]

-

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted.

-

Microplate reader

-

-

Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate.

-

Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).

-

Inoculate each well (except the negative control) with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubate the plates at 35-37°C for 16-20 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the absorbance using a microplate reader.

-

2. Agar Dilution Method [15]

-

Materials:

-

Mueller-Hinton Agar (MHA)

-

This compound stock solution

-

Petri dishes

-

Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted.

-

-

Procedure:

-

Prepare a series of MHA plates containing two-fold dilutions of this compound. A control plate without the drug should also be prepared.

-

Spot-inoculate the prepared bacterial suspension (approximately 10⁴ CFU per spot) onto the surface of the agar plates.

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

-

High-Performance Liquid Chromatography (HPLC) Analysis

A general Reverse-Phase HPLC (RP-HPLC) method can be adapted for the analysis of this compound in various matrices.[16][17][18]

-

Instrumentation:

-

HPLC system with a UV or PDA detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

-

-

Mobile Phase (Isocratic or Gradient):

-

A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio will need to be optimized.

-

-

General Procedure:

-

Prepare a standard stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample for analysis (e.g., dissolution of a tablet, extraction from a biological matrix).

-

Set the HPLC parameters: flow rate (e.g., 1.0 mL/min), injection volume (e.g., 10-20 µL), and detection wavelength (determined by UV scan).

-

Inject the standards and the sample onto the column and record the chromatograms.

-

Quantify this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

-

Conclusion

This compound remains a compound of interest for its antibacterial properties, which are derived from its specific inhibition of the bacterial folic acid synthesis pathway. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and mechanism of action. The included experimental protocols offer a foundation for researchers to conduct further investigations into the efficacy and applications of this sulfonamide antibiotic. Further experimental determination of properties such as melting point, pKa, and aqueous solubility would be beneficial for a more complete physicochemical profile.

References

- 1. This compound | C16H18N2O4S | CID 67002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. merckindex.rsc.org [merckindex.rsc.org]

- 3. Sulfadoxine | C12H14N4O4S | CID 17134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Sulfaproxiline | Antibacterial | TargetMol [targetmol.com]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. idexx.com [idexx.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. asiapharmaceutics.info [asiapharmaceutics.info]

A Technical Guide to Sulfaproxyline: Elucidation of its IUPAC Name, Synthesis, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elucidation of the IUPAC Name: N-(4-aminophenyl)sulfonyl-4-propan-2-yloxybenzamide

The IUPAC name for Sulfaproxyline, N-(4-aminophenyl)sulfonyl-4-propan-2-yloxybenzamide, is derived from a systematic analysis of its chemical structure, identifying the principal functional groups and all substituents according to established nomenclature rules.

The core structure is a benzamide , which consists of a benzene ring attached to a carbonyl group, which is in turn bonded to a nitrogen atom. This forms the base name of the molecule.

The substituents on the benzamide are as follows:

-

At position 4 of the benzene ring: There is a propan-2-yloxy group (also known as an isopropoxy group). This consists of a three-carbon propyl chain attached to an oxygen atom, with the attachment point being the second carbon of the propyl chain.

-

On the nitrogen atom of the amide group: There is an N-(4-aminophenyl)sulfonyl group. This is a complex substituent composed of:

-

A sulfonyl group (-SO₂-), which links the nitrogen of the amide to a phenyl group.

-

A phenyl group (a benzene ring as a substituent).

-

An amino group (-NH₂) located at position 4 of this phenyl ring.

-

Combining these components according to IUPAC rules results in the systematic name: N-(4-aminophenyl)sulfonyl-4-propan-2-yloxybenzamide .[1]

A diagram illustrating the logical relationship of the IUPAC name components is provided below.

Physicochemical and Spectroscopic Data

The structural identity of this compound is confirmed through various physicochemical and spectroscopic techniques. The data available from public repositories are summarized below.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₈N₂O₄S |

| Molecular Weight | 334.39 g/mol |

| CAS Number | 116-42-7 |

| ¹H NMR Spectroscopy | Data available in public repositories (e.g., PubChem) confirming the proton environments in the molecule. |

| ¹³C NMR Spectroscopy | Data available in public repositories (e.g., PubChem) confirming the carbon skeleton of the molecule. |

| Mass Spectrometry | LC-MS data available, providing information on the molecular weight and fragmentation pattern. |

Source: PubChem CID 67002[1]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process involving the preparation of key intermediates followed by their condensation. A plausible synthetic route is detailed below, based on established organic chemistry principles for the formation of ethers, acyl chlorides, and sulfonamides.

Overall Synthesis Workflow

The proposed synthesis involves three main stages:

-

Synthesis of 4-propan-2-yloxybenzoic acid: This intermediate is prepared from 4-hydroxybenzoic acid.

-

Synthesis of 4-propan-2-yloxybenzoyl chloride: The carboxylic acid is converted to the more reactive acyl chloride.

-

Condensation with Sulfanilamide: The acyl chloride is reacted with sulfanilamide to form the final product, this compound.

Detailed Methodologies

Step 1: Synthesis of 4-propan-2-yloxybenzoic acid

-

Reaction Setup: To a solution of 4-hydroxybenzoic acid in a suitable polar aprotic solvent (e.g., acetone or DMF), add a base such as potassium carbonate.

-

Alkylation: Add 2-bromopropane to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, filter the mixture to remove the inorganic salts. Acidify the filtrate with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 4-propan-2-yloxybenzoic acid.

Step 2: Synthesis of 4-propan-2-yloxybenzoyl chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-propan-2-yloxybenzoic acid in an excess of thionyl chloride.

-

Reaction Conditions: Gently reflux the mixture until the solid dissolves and gas evolution ceases.

-

Isolation: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-propan-2-yloxybenzoyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of N-(4-aminophenyl)sulfonyl-4-propan-2-yloxybenzamide (this compound)

-

Reaction Setup: Dissolve sulfanilamide in a suitable solvent such as pyridine or a mixture of an inert solvent (e.g., dichloromethane) and a non-nucleophilic base (e.g., triethylamine).

-

Acylation: Cool the solution in an ice bath and slowly add the 4-propan-2-yloxybenzoyl chloride prepared in the previous step.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

-

Work-up: Pour the reaction mixture into cold water or dilute acid to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent to afford this compound.

Mechanism of Action

As a sulfonamide antibiotic, this compound is presumed to exert its therapeutic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the biosynthesis of nucleotides and certain amino acids. By blocking this pathway, this compound inhibits bacterial growth and replication.

Pharmacokinetic Profile

A thorough search of the scientific literature did not yield specific quantitative pharmacokinetic data for this compound. To provide a relevant frame of reference for researchers and drug development professionals, the pharmacokinetic parameters for the structurally related long-acting sulfonamide, Sulfadoxine, are presented below.

Disclaimer: The following data pertains to Sulfadoxine and should not be considered representative of this compound. Pharmacokinetic properties can vary significantly even with minor structural modifications.

Table 2: Pharmacokinetic Parameters of Sulfadoxine in Humans

| Parameter | Value (for Sulfadoxine) | Description |

| Oral Bioavailability (F) | >90% | The fraction of an orally administered dose that reaches systemic circulation. |

| Time to Peak Plasma Concentration (Tmax) | 2 - 8 hours | The time taken to reach the maximum plasma concentration after administration. |

| Volume of Distribution (Vd) | ~0.44 L/kg | The apparent volume into which the drug is distributed in the body. |

| Plasma Protein Binding | 85 - 90% | The extent to which the drug binds to proteins in the blood plasma. |

| Elimination Half-life (t½) | 6 - 11 days | The time required for the plasma concentration of the drug to decrease by half. |

| Clearance (CL) | ~0.024 L/kg/h | The volume of plasma cleared of the drug per unit time. |

| Primary Route of Excretion | Renal | The primary organ responsible for eliminating the drug from the body. |

Data compiled from studies on Sulfadoxine.

Conclusion

This technical guide has provided a detailed elucidation of the IUPAC name, a plausible synthesis protocol, and the presumed mechanism of action for this compound. The provided spectroscopic data serves as a reference for its chemical identification. While a comprehensive pharmacokinetic profile for this compound remains to be established in the public domain, the information presented herein offers a solid foundation for researchers and professionals involved in the development and study of sulfonamide-based therapeutics. Further experimental investigation is warranted to fully characterize the in vivo behavior of this compound.

References

Synthesis pathway for N-((4-aminophenyl)sulfonyl)-4-(1-methylethoxy)benzamide

An In-depth Technical Guide to the Synthesis of N-((4-aminophenyl)sulfonyl)-4-(1-methylethoxy)benzamide

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for N-((4-aminophenyl)sulfonyl)-4-(1-methylethoxy)benzamide. The synthesis is strategically designed as a convergent process, involving the independent preparation of two key precursors: 4-(1-methylethoxy)benzoic acid and 4-aminobenzenesulfonamide (sulfanilamide). This document furnishes detailed experimental protocols for each synthetic step, presents quantitative data in tabular format for clarity, and includes a visual representation of the entire synthetic workflow to aid researchers, scientists, and professionals in the field of drug development.

Overall Synthesis Pathway

The synthesis of the target molecule, N-((4-aminophenyl)sulfonyl)-4-(1-methylethoxy)benzamide, is achieved through a multi-step process. The strategy involves the preparation of two key intermediates, which are then coupled in the final steps. The first intermediate is 4-(1-methylethoxy)benzoic acid, synthesized from 4-hydroxybenzoic acid. The second is the well-known antibacterial agent sulfanilamide, prepared from acetanilide. The benzoic acid derivative is converted to its more reactive acyl chloride form, which is then reacted with sulfanilamide to yield the final product.

Caption: Convergent synthesis pathway for N-((4-aminophenyl)sulfonyl)-4-(1-methylethoxy)benzamide.

Synthesis of Precursors

Experimental Protocol: Synthesis of 4-(1-methylethoxy)benzoic Acid

This procedure details the synthesis of 4-(1-methylethoxy)benzoic acid (also known as 4-isopropoxybenzoic acid) from 4-hydroxybenzoic acid via a Williamson ether synthesis.

Reaction: 4-Hydroxybenzoic Acid + 2-Bromopropane → 4-(1-methylethoxy)benzoic Acid

Methodology:

-

To a stirred solution of 4-hydroxybenzoic acid (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq.).

-

Add 2-bromopropane (1.5 eq.) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with dilute hydrochloric acid (HCl) until the pH is approximately 2-3, causing the product to precipitate.

-

Filter the resulting white solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure 4-(1-methylethoxy)benzoic acid.

Experimental Protocol: Synthesis of 4-Aminobenzenesulfonamide (Sulfanilamide)

The synthesis of sulfanilamide is a well-established, multi-step process starting from acetanilide to protect the aniline amino group.[1]

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

-

Place acetanilide (1.0 eq.) in a dry flask and cool in an ice bath.

-

Add chlorosulfonic acid (ClSO₃H, ~5.0 eq.) portion-wise, ensuring the temperature remains below 20°C.[1]

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature with continuous stirring.

-

Heat the reaction mixture in a water bath at 70-80°C for 20-30 minutes to complete the reaction.[1]

-

Carefully pour the cooled reaction mixture onto crushed ice, causing the sulfonyl chloride to precipitate.

-

Filter the solid product quickly and wash with cold water. The crude product is used immediately in the next step due to its hydrolytic instability.

Step 2: Synthesis of 4-Acetamidobenzenesulfonamide

-

Transfer the crude, moist 4-acetamidobenzenesulfonyl chloride to a flask.

-

Add concentrated aqueous ammonia (NH₄OH, ~15 mL per 10 g of sulfonyl chloride) and stir to break up any lumps.[1]

-

Heat the mixture at 70-80°C for 30 minutes.[1]

-

Cool the reaction mixture in an ice bath. The sulfonamide product will precipitate.

-

Filter the solid, wash with cold water, and dry.

Step 3: Synthesis of 4-Aminobenzenesulfonamide (Hydrolysis)

-

Place the crude 4-acetamidobenzenesulfonamide in a flask with dilute hydrochloric acid (e.g., 6 M HCl).[1]

-

Heat the mixture to reflux for 45-60 minutes.

-

Allow the solution to cool to room temperature.

-

Neutralize the solution by slowly adding a saturated sodium carbonate (Na₂CO₃) solution until it is slightly alkaline.

-

Cool the mixture in an ice bath to complete the precipitation of sulfanilamide.

-

Filter the product, wash with cold water, and recrystallize from hot water to obtain pure 4-aminobenzenesulfonamide.

Final Assembly

Experimental Protocol: Preparation of 4-(1-methylethoxy)benzoyl Chloride

The carboxylic acid is converted to the more reactive acyl chloride to facilitate the final acylation reaction.[2][3]

Reaction: 4-(1-methylethoxy)benzoic Acid + Thionyl Chloride → 4-(1-methylethoxy)benzoyl Chloride

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, place 4-(1-methylethoxy)benzoic acid (1.0 eq.).

-

Add thionyl chloride (SOCl₂, ~2.0-3.0 eq.) and a catalytic amount of DMF (1-2 drops).

-

Heat the mixture to reflux gently for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 4-(1-methylethoxy)benzoyl chloride is a liquid and can be used in the next step without further purification.

Experimental Protocol: Synthesis of N-((4-aminophenyl)sulfonyl)-4-(1-methylethoxy)benzamide

This final step involves the N-acylation of the sulfonamide group of sulfanilamide with the prepared acyl chloride.[4]

Reaction: 4-Aminobenzenesulfonamide + 4-(1-methylethoxy)benzoyl Chloride → N-((4-aminophenyl)sulfonyl)-4-(1-methylethoxy)benzamide

Methodology:

-

Dissolve sulfanilamide (1.0 eq.) in a dry aprotic solvent such as dichloromethane (CH₂Cl₂) or acetonitrile, containing a non-nucleophilic base like pyridine or triethylamine (1.2 eq.).

-

Cool the solution in an ice bath to 0-5°C.

-

Add a solution of 4-(1-methylethoxy)benzoyl chloride (1.1 eq.) in the same solvent dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product, N-((4-aminophenyl)sulfonyl)-4-(1-methylethoxy)benzamide.

Data Summary

The following table summarizes typical physical properties and yields for the key compounds in the synthesis. Yields for analogous reactions reported in the literature are provided where specific data for the target molecule is unavailable.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| 4-(1-methylethoxy)benzoic Acid | C₁₀H₁₂O₃ | 180.20 | 164-167[5] | >85 |

| 4-Acetamidobenzenesulfonyl Chloride | C₈H₈ClNO₃S | 233.67 | 141-144 | 70-80[1] |

| 4-Acetamidobenzenesulfonamide | C₈H₁₀N₂O₃S | 214.24 | 219 | 80-90[1] |

| 4-Aminobenzenesulfonamide (Sulfanilamide) | C₆H₈N₂O₂S | 172.21 | 164.5-166.5 | 85-95[1] |

| N-((4-aminophenyl)sulfonyl)-4-(1-methylethoxy)benzamide | C₁₆H₁₈N₂O₄S | 334.39 | Not available | 60-85* |

*Yield is an estimate based on typical N-acylation reactions of sulfonamides.[4]

Logical Workflow for Synthesis

The following diagram illustrates the logical flow and dependencies of the synthetic procedures described.

References

Sulfaproxyline's Mechanism of Action in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfaproxyline, a member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS). This inhibition disrupts the bacterial folic acid synthesis pathway, a metabolic route essential for the production of nucleic acids and certain amino acids, ultimately halting bacterial growth and replication. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including the targeted metabolic pathway, the molecular interactions at the active site of DHPS, and the common mechanisms of bacterial resistance. While specific quantitative data for this compound is not extensively available in public literature, this guide presents generalized experimental protocols and data representations typical for the sulfonamide class to inform research and development activities.

Introduction to this compound and the Sulfonamides

Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have played a crucial role in antibacterial therapy.[1][2] this compound is a representative member of this class, characterized by the core p-aminobenzenesulfonamide structure.[3] These drugs are structural analogs of para-aminobenzoic acid (PABA), a key substrate in the bacterial synthesis of folic acid.[4][5] This structural mimicry is the foundation of their mechanism of action. Because mammalian cells do not synthesize their own folic acid but instead obtain it from their diet, sulfonamides exhibit selective toxicity towards bacteria.[6][7]

The Folic Acid Biosynthesis Pathway: The Target of this compound

Bacteria, unlike mammals, must synthesize folate de novo.[8][9] Folic acid, in its reduced form tetrahydrofolate, is a vital cofactor in the transfer of one-carbon units for the synthesis of essential biomolecules, including purines, pyrimidines (and thus DNA and RNA), and amino acids like methionine.[1][10] The bacterial folate synthesis pathway is therefore an attractive target for antimicrobial agents.

The key enzyme in this pathway targeted by this compound and other sulfonamides is dihydropteroate synthase (DHPS) .[3] DHPS catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate. This is a critical step in the production of dihydrofolate, which is subsequently reduced to tetrahydrofolate by dihydrofolate reductase (DHFR).

Molecular Mechanism of Action: Competitive Inhibition of DHPS

The antibacterial activity of this compound is a direct result of its ability to act as a competitive inhibitor of DHPS.[5] Due to its structural similarity to the natural substrate PABA, this compound binds to the PABA-binding site on the DHPS enzyme.[5] This binding is reversible and competitive, meaning that this compound and PABA vie for the same active site.

When this compound occupies the active site, it prevents the binding of PABA, thereby blocking the synthesis of 7,8-dihydropteroate. The consequence of this enzymatic blockade is the depletion of the downstream products, dihydrofolate and tetrahydrofolate. Without an adequate supply of tetrahydrofolate, the bacterium cannot synthesize the necessary precursors for DNA replication and protein synthesis, leading to the cessation of growth and cell division—a bacteriostatic effect.[6][7]

Quantitative Data on Antibacterial Activity

Specific quantitative data for this compound, such as Minimum Inhibitory Concentration (MIC) values against a broad range of bacterial species and the 50% inhibitory concentration (IC50) for DHPS, are not widely available in the peer-reviewed literature. However, for the broader class of sulfonamides, these values are determined through standardized assays. The following table provides a hypothetical representation of such data.

| Bacterial Species | Representative Sulfonamide | MIC Range (µg/mL) |

| Escherichia coli | Sulfamethoxazole | 8 - >1024 |

| Staphylococcus aureus | Sulfamethoxazole | 2 - 256 |

| Streptococcus pneumoniae | Sulfamethoxazole | 4 - >64 |

| Haemophilus influenzae | Sulfamethoxazole | 0.5 - 32 |

Note: This table is for illustrative purposes and does not represent actual data for this compound. MIC values can vary significantly based on the bacterial strain and testing conditions.

Mechanisms of Bacterial Resistance to this compound

The clinical efficacy of sulfonamides, including this compound, has been compromised by the development of bacterial resistance. The primary mechanisms of resistance include:

-

Alteration of the Target Enzyme: Mutations in the folP gene, which encodes for DHPS, can lead to an altered enzyme with a lower affinity for sulfonamides while retaining its affinity for PABA. This is the most common mechanism of resistance.

-

Increased Production of PABA: Some bacteria can overproduce the natural substrate PABA, which can outcompete the sulfonamide inhibitor for binding to DHPS.

-

Acquisition of an Alternative Folic Acid Synthesis Pathway: Bacteria can acquire alternative genes, often via plasmids, that encode for a resistant form of DHPS.

-

Reduced Drug Permeability or Active Efflux: Changes in the bacterial cell membrane can reduce the uptake of the drug, or bacteria may acquire efflux pumps that actively transport the drug out of the cell.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of sulfonamides like this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Sterile Mueller-Hinton Broth (MHB)

-

Bacterial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare Bacterial Inoculum: Adjust the turbidity of a log-phase bacterial culture to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

Prepare Drug Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB across the wells of a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the drug dilutions. Include a positive control (bacteria in MHB, no drug) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Dihydropteroate Synthase (DHPS) Inhibition Assay

Objective: To quantify the inhibitory activity of this compound against the DHPS enzyme.

Materials:

-

Purified recombinant DHPS enzyme

-

This compound solutions at various concentrations

-

Substrates: p-Aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Detection system (e.g., spectrophotometer or fluorometer for coupled enzyme assays)

Procedure:

-

Reaction Setup: In a suitable reaction vessel (e.g., a microplate well), combine the assay buffer, a fixed concentration of DHPS enzyme, and varying concentrations of this compound.

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a short period.

-

Initiate Reaction: Start the enzymatic reaction by adding the substrates PABA and DHPPP.

-

Monitor Reaction: Measure the rate of product formation over time. A common method is a coupled assay where the product, dihydropteroate, is converted to a detectable product by a second enzyme.

-

Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the DHPS activity.

Conclusion

This compound, as a member of the sulfonamide family, employs a well-established mechanism of action centered on the competitive inhibition of dihydropteroate synthase in the bacterial folic acid synthesis pathway. This targeted disruption of an essential metabolic process provides the basis for its bacteriostatic activity and selective toxicity. While the core principles of its action are understood, a notable gap exists in the public domain regarding specific quantitative data for this compound. The experimental protocols outlined in this guide provide a framework for generating such data, which is crucial for a more in-depth understanding of its potency, spectrum of activity, and for the continued development of effective antimicrobial strategies in the face of growing resistance. Further research dedicated to the specific pharmacological and microbiological properties of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. In vitro activity of sulphamethoxazole/trimethoprim and sulfadoxine/pyrimethamine against Chlamydia trachomatis SA2f in McCoy cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. In vitro activity of trimethoprim and sulfamethoxazole against the nontuberculous mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vichsec.org [vichsec.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 8. Trimethoprim- or Ormetoprim-Sulfonamide Combinations [Companion] – OSU VMC Antimicrobial Use Guidelines [ohiostate.pressbooks.pub]

- 9. Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of in vitro cytotoxic and genotoxic activities of some trimethoprim conjugates - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Sulfaproxyline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaproxyline is a sulfonamide antibiotic. This class of synthetic antimicrobial agents has been a cornerstone in treating bacterial infections for decades. Sulfonamides act by interfering with the synthesis of folic acid, an essential nutrient for bacterial growth and replication. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, detailing its mechanism of action, standardized methods for susceptibility testing, and available data on its activity against various bacterial pathogens. Due to the limited availability of specific public data on this compound, this guide also draws upon information from the broader class of sulfonamides to provide a representative understanding of its potential antibacterial profile.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides, including this compound, exert their bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is critical in the folic acid synthesis pathway, catalyzing the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid. Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid and, consequently, tetrahydrofolic acid (THF). THF is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the fundamental building blocks of DNA and proteins. By disrupting this essential metabolic pathway, this compound and other sulfonamides halt bacterial growth and proliferation.

Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by this compound.

In Vitro Antibacterial Spectrum

Detailed quantitative data on the Minimum Inhibitory Concentrations (MICs) of this compound against a wide array of bacterial species are not extensively available in publicly accessible literature. However, the antibacterial spectrum can be inferred from the general activity of the sulfonamide class of antibiotics. Sulfonamides typically exhibit activity against a broad range of Gram-positive and some Gram-negative bacteria.

It is important to note that bacterial resistance to sulfonamides is widespread, which can limit their clinical efficacy when used as a monotherapy. Combination with dihydrofolate reductase inhibitors, such as trimethoprim, can result in a synergistic and bactericidal effect, and often restores activity against some sulfonamide-resistant strains.

Table 1: Representative In Vitro Activity of Sulfonamides Against Common Bacterial Pathogens

| Bacterial Species | Representative Sulfonamide | MIC Range (µg/mL) | Notes |

| Gram-Positive Bacteria | |||

| Staphylococcus aureus | Sulfamethoxazole | 16 - >1024 | Activity is variable; often used in combination with trimethoprim. |

| Streptococcus pneumoniae | Sulfamethoxazole | 8 - 64 | Resistance is common. |

| Enterococcus faecalis | Sulfamethoxazole | >64 | Generally considered resistant. |

| Gram-Negative Bacteria | |||

| Escherichia coli | Sulfamethoxazole | 32 - >1024 | High rates of resistance are reported.[1] |

| Klebsiella pneumoniae | Sulfamethoxazole | 64 - >1024 | Resistance is prevalent. |

| Proteus mirabilis | Sulfamethoxazole | 16 - 512 | Susceptibility can be variable. |

| Pseudomonas aeruginosa | Sulfamethoxazole | >1024 | Intrinsically resistant. |

Note: This table presents hypothetical and representative MIC data for sulfamethoxazole to illustrate the general spectrum of sulfonamides and should not be directly extrapolated to this compound without specific experimental validation.

Experimental Protocols for MIC Determination

The determination of the in vitro activity of an antimicrobial agent is performed using standardized methods to ensure reproducibility and comparability of results. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these tests.[2][3] The broth microdilution method is a commonly used technique to determine the Minimum Inhibitory Concentration (MIC).[4]

Broth Microdilution Method (CLSI Guideline)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6]

1. Preparation of Materials:

-

Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent and then serially diluted to the desired concentrations.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most aerobic bacteria.

-

Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

-

Microtiter Plates: Sterile 96-well microtiter plates are used.

2. Assay Procedure:

-

Two-fold serial dilutions of this compound are prepared in CAMHB in the wells of a 96-well plate.

-

A growth control well (containing medium and bacteria but no antibiotic) and a sterility control well (containing only medium) are included.

-

Each well is inoculated with the standardized bacterial suspension.

-

The plates are incubated at 35-37°C for 16-20 hours in ambient air.[7]

3. Interpretation of Results:

-

Following incubation, the plates are examined for visible bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

References

- 1. relA Inactivation Converts Sulfonamides Into Bactericidal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. idexx.com [idexx.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. journals.asm.org [journals.asm.org]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Sulfaproxyline: A Technical Overview of a Sulfonamide Antibiotic

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfaproxyline is a sulfonamide antibiotic that has been used in the treatment of bacterial infections. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and the broader historical and developmental context of sulfonamide drugs. Due to the limited specific historical data available for this compound, this document leverages the more extensively documented sulfonamide, sulfadoxine, as a case study to illustrate the pharmacokinetic properties and clinical investigation of this class of antibiotics. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound and related compounds.

Introduction to this compound

This compound is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs.[1] Like other sulfonamides, it exhibits bacteriostatic activity against a range of susceptible bacteria by interfering with their folic acid synthesis.[2] It has been primarily indicated for the treatment of urinary tract infections.[1] While once more commonly used, the development of newer antibiotics with broader spectra and lower resistance profiles has led to a decrease in the widespread use of many older sulfonamides.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of an active pharmaceutical ingredient is fundamental to its development and formulation.

| Property | Value | Source |

| Molecular Formula | C16H18N2O4S | PubChem CID 67002[1] |

| Molecular Weight | 334.39 g/mol | The Merck Index Online[3] |

| IUPAC Name | N-(4-aminophenyl)sulfonyl-4-propan-2-yloxybenzamide | PubChem CID 67002 |

| CAS Number | 116-42-7 | PubChem CID 67002[1] |

| Appearance | White to off-white crystalline powder | CymitQuimica[2] |

| Solubility | Soluble in water | CymitQuimica[2] |

| Percent Composition | C 57.47%, H 5.43%, N 8.38%, O 19.14%, S 9.59% | The Merck Index Online[3] |

Mechanism of Action: Inhibition of Folic Acid Synthesis

The antibacterial effect of this compound, like all sulfonamides, is achieved through the competitive inhibition of a key enzyme in the bacterial folic acid (folate) synthesis pathway.[2][4][5] This pathway is essential for bacteria to produce precursors for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.

Bacteria synthesize their own folic acid from para-aminobenzoic acid (PABA).[5][6] The enzyme dihydropteroate synthase (DHPS) catalyzes a critical step in this pathway.[2][5] Sulfonamides, including this compound, are structurally similar to PABA.[5] This structural analogy allows them to act as competitive inhibitors of DHPS, preventing the utilization of PABA and thereby blocking the synthesis of dihydrofolic acid, a precursor to the active tetrahydrofolic acid (THF).[2][5] Human cells are not affected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.[6][7]

Historical Development of Sulfonamides

The discovery of sulfonamides in the 1930s marked a pivotal moment in medicine, representing the first class of effective systemic antibacterial agents. While specific details on the discovery and development timeline of this compound are not extensively documented in readily available literature, the general history of sulfonamides provides a crucial context. The archetypal sulfonamide, prontosil, was discovered by Gerhard Domagk, leading to a Nobel Prize in 1939. This discovery opened the door to the synthesis of numerous sulfonamide derivatives with varying pharmacokinetic properties and antimicrobial spectra.

Case Study: Sulfadoxine - A Representative Long-Acting Sulfonamide

Due to the scarcity of detailed developmental and pharmacokinetic data for this compound, the closely related long-acting sulfonamide, sulfadoxine, is presented here as a case study. Sulfadoxine is well-characterized, particularly in its combination with pyrimethamine for the treatment and prevention of malaria.[8][9]

Pharmacokinetic Profile of Sulfadoxine

The pharmacokinetic properties of sulfadoxine have been studied in various populations. A summary of key parameters is provided below.

| Pharmacokinetic Parameter | Value | Population/Conditions | Source |

| Half-life (t½) | 148 hours | Pregnant Women | JID[10] |

| 256 hours | Postpartum Women | JID[10] | |

| 6 to 11 days | General | PMC[11] | |

| Area Under the Curve (AUC₀→∞) | 22,816 µg/mL/h | Pregnant Women | JID[10] |

| 40,106 µg/mL/h | Postpartum Women | JID[10] | |

| 22,315 mg·h/liter | Pregnant Women | PMC[11] | |

| 33,284 mg·h/liter | Non-pregnant Women | PMC[11] | |

| Clearance | Increased 3-fold | During Pregnancy | PMC[12] |

| Metabolism | Liver | Pharmacology of Sulfadoxine[8] | |

| Excretion | Primarily renal | Pharmacology of Sulfadoxine[8] |

Experimental Protocol: Determination of Sulfonamides in Plasma by HPLC

The following provides a generalized experimental protocol for the analysis of sulfonamides in plasma using High-Performance Liquid Chromatography (HPLC), based on methodologies described in the literature.

Methodology:

-

Sample Collection and Preparation:

-

Collect whole blood samples from subjects.

-

Separate plasma via centrifugation.[13]

-

Precipitate plasma proteins using a solvent such as acetonitrile.[14]

-

Centrifuge the mixture and collect the supernatant.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.[15]

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.

-

Column: A C18 reversed-phase column is commonly used for the separation of sulfonamides.[16]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH is typically adjusted to optimize separation.[16]

-

Flow Rate: Typically around 1 mL/min.[16]

-

Detection: UV detection at a wavelength where the sulfonamides exhibit significant absorbance (e.g., 278 nm).[16]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of the sulfonamide.

-

Integrate the peak areas of the analyte in the sample chromatograms.

-

Quantify the concentration of the sulfonamide in the samples by comparing their peak areas to the standard curve.

-

Conclusion

This compound is a member of the historically significant sulfonamide class of antibiotics. Its mechanism of action, involving the competitive inhibition of dihydropteroate synthase, is a classic example of targeted antimicrobial chemotherapy. While specific, detailed historical and developmental data for this compound are limited, the extensive research on related compounds like sulfadoxine provides valuable insights into the properties and clinical investigation of long-acting sulfonamides. This technical guide serves as a resource for understanding the fundamental scientific principles underlying this compound and its place within the broader context of antimicrobial drug development.

References

- 1. This compound | C16H18N2O4S | CID 67002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. merckindex.rsc.org [merckindex.rsc.org]

- 4. microbenotes.com [microbenotes.com]

- 5. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 7. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 8. m.youtube.com [m.youtube.com]

- 9. nbinno.com [nbinno.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Pharmacokinetic Properties of Sulfadoxine-Pyrimethamine in Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of Sulfadoxine and Pyrimethamine for Intermittent Preventive Treatment of Malaria During Pregnancy and After Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High performance liquid chromatographic analysis of selected sulfonamides in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of sulfonamides in blood using acetonitrile–salt aqueous two-phase extraction coupled with high-performance liquid chromatography and liquid chromatography–tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. nanobioletters.com [nanobioletters.com]

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Sulfonamides in Animal Models

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific pharmacokinetic or metabolic data for sulfaproxyline in any animal model. Therefore, this guide provides a comprehensive overview of the pharmacokinetics and metabolism of the broader class of sulfonamide antibiotics in various animal species, using data from structurally related and commonly used sulfonamides as surrogates. The principles and data presented herein are intended to serve as a valuable reference for researchers and professionals in the field.

Introduction to Sulfonamide Pharmacokinetics in Veterinary Medicine

Sulfonamides are a class of synthetic antimicrobial agents that have been widely used in veterinary medicine for the treatment and prevention of bacterial and protozoal infections.[1] They act as competitive antagonists of para-aminobenzoic acid (PABA), thereby inhibiting the synthesis of folic acid, which is essential for bacterial growth.[1] The pharmacokinetic properties of sulfonamides, including their absorption, distribution, metabolism, and excretion (ADME), can vary significantly among different sulfonamide compounds and across various animal species. These differences are crucial for determining appropriate dosage regimens to ensure therapeutic efficacy while minimizing the risk of adverse effects and drug residues in food-producing animals.

General Pharmacokinetic Profile of Sulfonamides in Animals

Absorption

The absorption of sulfonamides following oral administration is highly variable and depends on the specific drug's physicochemical properties, the formulation, and the animal species. In monogastric animals, most sulfonamides are well-absorbed from the gastrointestinal tract. However, in ruminants, the large volume and unique physiological environment of the rumen can influence the rate and extent of absorption. For instance, the degree of ionization of the sulfonamide in the rumen fluid plays a significant role, with less ionized forms being more readily absorbed.[2]

Distribution

Once absorbed, sulfonamides are distributed throughout the body. The extent of distribution is influenced by factors such as plasma protein binding, lipid solubility, and the pKa of the drug.[3] Sulfonamides with a higher degree of plasma protein binding tend to have a lower volume of distribution. They can penetrate various tissues and body fluids, including pleural, peritoneal, synovial, and ocular fluids.[1] Concentrations in tissues like muscle and bone are typically lower than in plasma.[1]

Metabolism

The liver is the primary site of sulfonamide metabolism. The major metabolic pathways include N4-acetylation and hydroxylation, followed by conjugation with glucuronic acid or sulfate.[1] There are notable species-specific differences in metabolism. For example, dogs are deficient in the N-acetyltransferase enzymes and therefore do not acetylate sulfonamides to any significant extent.[4][5] In contrast, acetylation is a major metabolic pathway in many other species, including pigs and some ruminants.[6] The acetylated metabolites are generally less active and less soluble than the parent compounds.[1]

Excretion

Sulfonamides and their metabolites are primarily excreted by the kidneys through glomerular filtration and active tubular secretion.[4] The rate of renal excretion is influenced by urine pH and flow rate. Alkalinization of the urine can increase the solubility and excretion of some sulfonamides and their acetylated metabolites, reducing the risk of crystalluria.[3]

Quantitative Pharmacokinetic Data of Representative Sulfonamides

The following tables summarize key pharmacokinetic parameters for several commonly used sulfonamides in various animal models. These values are compiled from multiple studies and are presented as ranges or means ± standard deviation where available.

Table 1: Pharmacokinetic Parameters of Sulfadiazine in Animal Models

| Animal Species | Administration Route | Dose (mg/kg) | Half-life (t½) (h) | Bioavailability (F) (%) | Volume of Distribution (Vd) (L/kg) | Clearance (Cl) (mL/kg/h) |

| Cattle | Intravenous (IV) | 5 | 3.6 - 5.7[7] | - | 0.59 - 0.72[7] | 1.43 - 1.88 (ml/min/kg)[7] |

| Cattle | Oral | 10 | - | >85[8] | - | - |

| Sheep | Intravenous (IV) | - | 4.10 ± 0.58[9] | - | - | - |

| Sheep | Intramuscular (IM) | - | 4.03 ± 0.31[9] | 69.0 ± 10.5[9] | - | - |

| Broiler Chickens | Intravenous (IV) | 33.34 | 3.2[10] | - | 0.43[10] | - |

| Broiler Chickens | Oral | 33.34 | - | ~80[10] | - | - |

| Goats | Oral | 10 | - | 83.9 ± 17.0[2] | - | - |

Table 2: Pharmacokinetic Parameters of Sulfamethazine in Animal Models

| Animal Species | Administration Route | Dose (mg/kg) | Half-life (t½) (h) | Bioavailability (F) (%) | Volume of Distribution (Vd) (L/kg) | Clearance (Cl) (mL/kg/h) |

| Cattle | Intravenous (IV) | 60 | 7.46 ± 1.05[8] | - | - | 30.34[8] |

| Cattle | Intravenous (IV) | - | 9[1] | - | 0.35[1] | - |

| Pigs | Intravenous (IV) | 80 | - | - | 0.77 ± 0.06[11] | 54 ± 1[11] |

| Pigs | Intramuscular (IM) | 80 | - | 101 ± 7[11] | - | - |

| Sheep | Intravenous (IV) | 100 | 3.88 ± 0.64[12] | - | - | 88 ± 19[12] |

| Goats | Intravenous (IV) | 100 | 4.00 ± 0.34[12] | - | - | 55 ± 4[12] |

Table 3: Pharmacokinetic Parameters of Sulfadimethoxine in Animal Models

| Animal Species | Administration Route | Dose (mg/kg) | Half-life (t½) (h) | Bioavailability (F) (%) | Volume of Distribution (Vd) (L/kg) | Clearance (Cl) (mL/kg/h) |

| Dogs | Intravenous (IV) | 55 | 13.1[3] | - | - | - |

| Dogs | Oral | - | - | 55 - 60[3] | - | - |

| Cats | Intravenous (IV) | 55 | 10.16 ± 2.50[7] | - | - | 18.8 ± 4.6[7] |

Table 4: Pharmacokinetic Parameters of Other Sulfonamides in Animal Models

| Sulfonamide | Animal Species | Administration Route | Dose (mg/kg) | Half-life (t½) (h) | Bioavailability (F) (%) |

| Sulfathiazole | Pigs | Intravenous (IV) | 72 | 1.4[13] | - |

| Sulfathiazole | Pigs | Oral | 214 | - | 73[13] |

| Sulfadoxine | Sows (Lactating) | Intravenous (IV) | 12 | - | - |

| Sulfadoxine | Sows (Pregnant) | Intravenous (IV) | 12 | - | - |

| Sulfamethoxazole | Broiler Chickens | Intravenous (IV) | - | 2.83[14] | ~100[14] |

Experimental Protocols

The following sections describe generalized methodologies for key experiments in the study of sulfonamide pharmacokinetics in animal models.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of a sulfonamide after administration to a target animal species.

Methodology:

-

Animal Selection and Acclimatization:

-

Select healthy animals of the specified species, age, and weight.

-

House the animals in a controlled environment with a standard light-dark cycle, temperature, and humidity.

-

Allow an acclimatization period of at least one week before the study.

-

Provide ad libitum access to water and a standard diet, ensuring the feed is free of any antimicrobial agents.

-

-

Ethical Considerations:

-

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review board.

-

Procedures should be designed to minimize animal discomfort and distress.

-

-

Drug Administration:

-

For intravenous (IV) administration, a sterile solution of the sulfonamide is injected into a suitable vein (e.g., jugular vein in cattle, ear vein in pigs).[8][11]

-

For oral (PO) administration, the drug can be given as a solution via gavage, in a capsule, or mixed with a small amount of feed.[2][8]

-

For intramuscular (IM) administration, the drug is injected into a major muscle mass.[9]

-

The dose is calculated based on the body weight of each animal.

-

-

Sample Collection:

-

Collect blood samples at predetermined time points before and after drug administration. A typical sampling schedule for an IV study might be 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours post-administration.

-

Blood samples are collected into heparinized tubes and centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

-

-

Sample Analysis:

-

Pharmacokinetic Analysis:

-

The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as half-life (t½), volume of distribution (Vd), clearance (Cl), and area under the curve (AUC).

-

For oral administration studies, the bioavailability (F) is calculated by comparing the AUC after oral administration to the AUC after IV administration.

-

Tissue Residue Study

Objective: To determine the depletion of sulfonamide residues from edible tissues of food-producing animals.

Methodology:

-

Animal Treatment:

-

A group of animals is treated with the sulfonamide according to a prescribed dosage regimen for a specified duration.[16]

-

-

Sample Collection:

-

Sample Preparation and Analysis:

-

Tissue samples are homogenized.

-

The sulfonamide residues are extracted from the tissue homogenates using appropriate solvent extraction and clean-up procedures.

-

The concentration of the parent drug and its metabolites is quantified using a validated analytical method, such as HPLC-MS/MS.[17]

-

-

Data Analysis:

-

The depletion of drug residues over time is plotted for each tissue.

-

A withdrawal period, the time required for drug residues in all edible tissues to fall below the established Maximum Residue Limit (MRL), is determined.

-

Visualizations of Key Pathways and Workflows

Generalized Metabolic Pathway of Sulfonamides

Caption: Generalized metabolic pathways of sulfonamides in animal models.

Experimental Workflow for a Pharmacokinetic Study

Caption: A typical experimental workflow for a pharmacokinetic study in animal models.

Conclusion

The pharmacokinetic and metabolic profiles of sulfonamides in animal models are complex and influenced by a multitude of factors, including the specific chemical structure of the drug and the physiological characteristics of the animal species. While no specific data for this compound could be located, this guide provides a comprehensive overview of the principles governing sulfonamide pharmacokinetics and presents comparative data for several key members of this antibiotic class. This information is intended to be a valuable resource for researchers and drug development professionals, aiding in the design of future studies and the rational application of sulfonamides in veterinary medicine. Further research is warranted to elucidate the specific pharmacokinetic properties of less common sulfonamides like this compound to ensure their safe and effective use in animals.

References

- 1. Disposition of sulfonamides in food-producing animals IV: Pharmacokinetics of sulfamethazine in cattle following administration of an intravenous dose and three oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral absorption profiles of sulfonamides in Shiba goats: a comparison among sulfadimidine, sulfadiazine and sulfanilamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfadimethoxine - Wikipedia [en.wikipedia.org]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Graphviz [graphviz.org]

- 6. medium.com [medium.com]

- 7. Pharmacokinetics of sulfadimethoxine in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Bioavailability and pharmacokinetics of sulphadiazine, N4-acetylsulphadiazine and trimethoprim following intravenous and intramuscular administration of a sulphadiazine/trimethoprim combination in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and oral bioavailability of sulfadiazine and trimethoprim in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. fao.org [fao.org]

- 14. Pharmacokinetic modeling of sulfamethoxazole-trimethoprim and sulfadiazine-trimethoprim combinations in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High performance liquid chromatographic analysis of selected sulfonamides in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of trimethoprim and sulphadoxine residues in porcine tissues and plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Understanding the Bacteriostatic Properties of Sulfaproxyline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaproxyline is a synthetic antimicrobial agent belonging to the sulfonamide class of antibiotics.[1] Like other sulfonamides, it exhibits bacteriostatic activity, meaning it inhibits the growth and reproduction of bacteria without directly killing them.[2] This property makes it a subject of interest for understanding bacterial metabolism and for the development of new therapeutic strategies. This technical guide provides an in-depth overview of the core bacteriostatic properties of this compound, its mechanism of action, methods for its evaluation, and its antibacterial spectrum.

Core Mechanism of Action: Inhibition of Folic Acid Synthesis

The primary mechanism of action for this compound, and sulfonamides in general, is the competitive inhibition of a key enzyme in the bacterial folic acid synthesis pathway.[3] Bacteria, unlike humans who obtain folic acid from their diet, must synthesize this essential nutrient de novo. Folic acid is a crucial precursor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[3]

This compound is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for the enzyme dihydropteroate synthase (DHPS).[3][4] By mimicking PABA, this compound competitively binds to the active site of DHPS, thereby blocking the conversion of PABA and dihydropteroate diphosphate into 7,8-dihydropteroate. This enzymatic blockade halts the production of dihydrofolic acid, a critical intermediate in the folic acid pathway. The subsequent depletion of tetrahydrofolic acid, the active form of folate, ultimately disrupts DNA synthesis and repair, leading to the cessation of bacterial growth and replication.[3][4] This targeted action on a metabolic pathway absent in mammals is the basis for the selective toxicity of sulfonamides against susceptible bacteria.

Folic Acid Synthesis Pathway and this compound Inhibition

Quantitative Data: Antibacterial Spectrum

| Bacterial Species | Type | Representative MIC Range (µg/mL) of a Related Sulfonamide |

| Escherichia coli | Gram-negative | ≤0.5/9.5 – >32/608 |

| Staphylococcus aureus | Gram-positive | ≤0.5/9.5 – >32/608 |

| Streptococcus pneumoniae | Gram-positive | ≤0.5/9.5 – >32/608 |

| Haemophilus influenzae | Gram-negative | ≤0.5/9.5 – >32/608 |

| Data presented is for the combination of Trimethoprim/Sulfamethoxazole and should be considered illustrative for the general class of sulfonamides. |

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The bacteriostatic properties of an antimicrobial agent are quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the drug that prevents visible growth of a bacterium under defined in vitro conditions.[5][6] The broth microdilution method is a standardized and widely used technique for MIC determination.[7][8]

Broth Microdilution Method

1. Preparation of Materials:

-

Test Compound: Prepare a stock solution of this compound in a suitable solvent and dilute it to the desired starting concentration in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial Inoculum: Culture the test bacterium on an appropriate agar medium for 18-24 hours. Select several colonies to prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

-

Microtiter Plate: Use a sterile 96-well microtiter plate.

2. Assay Procedure:

-

Serial Dilutions: Dispense 50 µL of CAMHB into each well of the microtiter plate. Add 50 µL of the starting this compound solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well in the dilution series.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final bacterial concentration.

-

Controls:

-

Growth Control: A well containing only the bacterial inoculum in CAMHB without any antibiotic.

-

Sterility Control: A well containing only sterile CAMHB to ensure no contamination.

-

3. Incubation:

-

Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of this compound in which there is no visible growth.[5][8]

Experimental Workflow for MIC Determination

Conclusion

This compound exerts its bacteriostatic effect through the well-characterized mechanism of competitive inhibition of dihydropteroate synthase, a critical enzyme in the bacterial folic acid synthesis pathway. This targeted action makes it an effective inhibitor of bacterial growth. While specific quantitative efficacy data for this compound is limited in publicly accessible literature, standardized methods such as broth microdilution can be employed to determine its MIC against various bacterial strains. Further research to generate and publish such data would be invaluable for the scientific and drug development communities to fully characterize its potential applications.

References

- 1. apexbt.com [apexbt.com]

- 2. Correlation Between Cefoperazone/Sulbactam MIC Values and Clinical Outcomes of Escherichia coli Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C16H18N2O4S | CID 67002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Interpreting Sensitivity Results | 1. NUH [nuh.nhs.uk]

- 5. The susceptibility of Plasmodium falciparum to sulfadoxine and pyrimethamine: correlation of in vivo and in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]

- 8. A new in vitro test for pyrimethamine/sulfadoxine susceptibility of Plasmodium falciparum and its correlation with in vivo resistance in Kenya - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

Theoretical Molecular Docking Analysis of Sulfaproxyline with Dihydropteroate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract